molecular formula C11H16N2O2 B13625035 tert-Butyl 4-(aminomethyl)picolinate

tert-Butyl 4-(aminomethyl)picolinate

Cat. No.: B13625035
M. Wt: 208.26 g/mol
InChI Key: XVOXIVVACVHQNE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)picolinate is a pyridine-based ester derivative featuring an aminomethyl substituent at the 4-position and a tert-butyl ester group. Its structure combines aromaticity (pyridine ring), steric bulk (tert-butyl), and a reactive aminomethyl group, enabling diverse applications in catalysis, drug design, and polymer chemistry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-8(7-12)4-5-13-9/h4-6H,7,12H2,1-3H3

InChI Key

XVOXIVVACVHQNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for tert-butyl 4-(aminomethyl)pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 4-(aminomethyl)pyridine-2-carboxylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, tert-butyl 4-(aminomethyl)pyridine-2-carboxylate can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, influencing their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Core Structure Substituents Functional Groups
tert-Butyl 4-(aminomethyl)picolinate Pyridine 4-(aminomethyl), tert-butyl ester Ester, primary amine
Ethyl 4-amino-5-fluoropicolinate Pyridine 4-amino, 5-fluoro, ethyl ester Ester, primary amine, halogen
Methyl 4-chloro-6-fluoropicolinate Pyridine 4-chloro, 6-fluoro, methyl ester Ester, halogens
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Cyclopentane 4-(aminomethyl), 2-ethyl, tert-butyl ester Ester, primary amine, alkyl chain

Key Observations :

  • Aromatic vs. Aliphatic Core: The pyridine ring in picolinates (e.g., ethyl 4-amino-5-fluoropicolinate) enables π-π stacking and hydrogen bonding via the ring nitrogen, whereas cyclopentane derivatives (e.g., tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate) lack aromaticity, reducing electronic conjugation but increasing hydrophobicity .

Key Observations :

  • Ester Formation : The tert-butyl ester group in the target compound likely requires Boc protection/deprotection steps similar to those in .

Reactivity and Stability

  • Ester Hydrolysis: The tert-butyl ester in the target compound is more sterically shielded than methyl or ethyl esters, likely slowing hydrolysis under acidic/basic conditions compared to analogs like ethyl 4-amino-5-fluoropicolinate .
  • Aminomethyl Reactivity: The primary amine in the target compound can undergo acylation or alkylation, similar to ethyl 4-amino-5-fluoropicolinate, but steric hindrance from the tert-butyl group may reduce reaction rates .

Physical Properties

Table 3: Comparative Physical Properties
Property tert-Butyl 4-(aminomethyl)picolinate (Predicted) Ethyl 4-amino-5-fluoropicolinate tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate
Solubility Moderate in polar aprotic solvents High in ethanol/water mixtures Low in water, high in DCM/THF
Melting Point ~80–100°C (estimated) Not reported Likely <50°C (liquid at RT)
Stability Stable under inert atmosphere Sensitive to hydrolysis Stable due to steric protection

Key Observations :

  • The aromatic pyridine core in picolinates may increase melting points compared to aliphatic cyclopentane derivatives .
  • The tert-butyl group enhances solubility in organic solvents and stability against hydrolysis .

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